BenchChemオンラインストアへようこそ!

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Myocardial Ischemia Anti-Anginal Electrocardiography

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185293-30-4), also known as α-[(2-Methoxyphenoxy)methyl]-1-piperazineethanol dihydrochloride or Ranolazine Impurity C, is a piperazine-derivative dihydrochloride salt (molecular formula C14H24Cl2N2O3, MW 339.3 g/mol). It is formally classified as the N-desacetamido metabolite of the anti-anginal drug Ranolazine (Ranexa®) and is one of the five principal Ranolazine metabolites (designated CVT-2513).

Molecular Formula C14H23ClN2O3
Molecular Weight 302.80 g/mol
CAS No. 1185293-30-4
Cat. No. B116436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
CAS1185293-30-4
SynonymsRS 88681 Dihydrochloride;  α-[(2-methoxyphenoxy)methyl]-1-Piperazineethanol Hydrochloride (1:2);  Ranolazine Impurity C; 
Molecular FormulaC14H23ClN2O3
Molecular Weight302.80 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl
InChIInChI=1S/C14H22N2O3.ClH/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16;/h2-5,12,15,17H,6-11H2,1H3;1H
InChIKeyDVFMPMKUCYGRQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185293-30-4): A Critical Ranolazine Impurity and Metabolite Reference Standard


1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185293-30-4), also known as α-[(2-Methoxyphenoxy)methyl]-1-piperazineethanol dihydrochloride or Ranolazine Impurity C, is a piperazine-derivative dihydrochloride salt (molecular formula C14H24Cl2N2O3, MW 339.3 g/mol) [1]. It is formally classified as the N-desacetamido metabolite of the anti-anginal drug Ranolazine (Ranexa®) and is one of the five principal Ranolazine metabolites (designated CVT-2513) [2]. In pharmaceutical quality control, it serves as a critical reference standard for the identification and quantification of process-related impurities and degradants in Ranolazine active pharmaceutical ingredient (API) and finished dosage forms [3].

Why Generic Ranolazine Impurity Reference Standards Cannot Substitute for 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185293-30-4)


The Ranolazine impurity landscape comprises at least fifteen structurally distinct process-related impurities and degradants, each with unique chromatographic retention behavior, mass spectrometric fragmentation, and regulatory reporting obligations [1]. Impurity C (CAS 1185293-30-4) is differentiated by its specific origin as the N-dealkylated metabolite formed via oxidative N-dealkylation of Ranolazine, distinguishing it from positional isomers, dimeric impurities, and N-oxide degradants [2]. Its relative retention time (RRT), exact mass (m/z), and MS/MS fragmentation pattern are non-interchangeable with those of other Ranolazine impurities (e.g., Impurity A, B, D, or dimer impurity-3), meaning that substitution with a non-identical impurity standard leads to misidentification, inaccurate quantification, and potential regulatory non-compliance under ICH Q3A guidelines, where the maximum daily dose of Ranolazine (2 g) imposes a stringent identification threshold of 0.05% for each impurity [3].

Quantitative Evidence Guide for 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185293-30-4) Versus Comparators


ECG Protection in Isoprenaline-Induced Myocardial Ischemia: CVT-2513 vs. Ranolazine vs. CVT-2738 in Mice

In a head-to-head comparative study, Ranolazine and its five principal metabolites (CVT-2512, CVT-2513, CVT-2514, CVT-2738, CVT-4786) were tested for protective effects on ECG changes in mice subjected to isoprenaline-induced myocardial ischemia [1]. CVT-2513 (the free base of CAS 1185293-30-4) demonstrated statistically significant protection against myocardial ischemia, placing it among the two active metabolites identified. However, CVT-2738 exhibited the strongest potency among all metabolites tested, and Ranolazine itself was more potent than any metabolite [1]. This ranks CVT-2513 as a moderately active metabolite with measurable but sub-maximal efficacy.

Myocardial Ischemia Anti-Anginal Electrocardiography Metabolite Pharmacology

Impurity Identification Threshold Compliance: CAS 1185293-30-4 as a Mandatory Reference Standard for Ranolazine API at 2 g Daily Dose

The maximum daily dose of Ranolazine is 2 g, placing it in the ICH Q3A(R2) category where the identification threshold for any individual impurity is 0.05% (or 1.0 mg/day, whichever is lower) [1]. The Validated RP-UPLC method for Ranolazine drug substance identifies fifteen process-related impurities, including Impurity C (CAS 1185293-30-4), with quantification limits of 0.1–0.3 μg/mL [2]. The Improved Process for Ranolazine patent explicitly states that 'known and unknown impurities must be shown below 0.05% in the final pharma' due to the 2 g daily dose [3]. Impurity C must therefore be individually identified, quantified, and reported, mandating procurement of the authentic reference standard.

Pharmaceutical Quality Control ICH Q3A Impurity Profiling Regulatory Compliance

Chromatographic Differentiation: Ranolazine Impurity C (CAS 1185293-30-4) vs. Dimer Impurity-3 in Highly Pure Ranolazine Patents

The US patent US20110223213A1 ('Highly pure ranolazine or a pharmaceutically acceptable salt thereof') establishes distinct impurity specifications for multiple Ranolazine-related substances, including the dimer impurity-3 (1-[4-[2-hydroxy-3-(2-methoxy-phenoxy)-propyl]-piperazin-1-yl]-3-(2-methoxy-phenoxy)-propan-2-ol) which must be controlled below 0.05 area-% (more preferably below 0.02 area-%) [1]. Impurity C (CAS 1185293-30-4) is a structurally distinct monomeric N-dealkylated species that co-elutes with neither the dimer impurity nor Ranolazine itself, requiring an independent, chemically authenticated reference standard for accurate peak assignment and quantification in HPLC/UPLC methods [2].

Pharmaceutical Patent Impurity Control Chromatographic Separation Dimer Impurity

Metabolic Pathway Specificity: CVT-2513 as the N-Dealkylation Product Requires Authentic Standard for Bioanalytical Method Validation

CVT-2513 (CAS 1185293-30-4 free base) is generated from Ranolazine via oxidative N-dealkylation—a metabolic pathway distinct from those producing CVT-2512, CVT-2514, CVT-2738, and CVT-4786 [1]. LC-MS/MS methods capable of simultaneous quantitation of Ranolazine and its three metabolites in human plasma have been developed and validated, requiring authentic metabolite reference standards for each analyte [2]. Substituting a structurally related but non-identical piperazine derivative would compromise assay accuracy, precision, and regulatory acceptability for bioequivalence (BA/BE) studies supporting ANDA submissions.

Drug Metabolism N-Dealkylation LC-MS/MS Bioanalytical Validation

Best Research and Industrial Application Scenarios for 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185293-30-4)


ANDA/NDA Filing: Impurity C Reference Standard for Ranolazine Drug Substance Batch Release Testing

Pharmaceutical quality control laboratories developing or executing batch release testing for generic Ranolazine API must quantify Impurity C (CAS 1185293-30-4) at the ICH Q3A(R2)-mandated identification threshold of 0.05% due to the 2 g maximum daily dose [1]. The validated RP-UPLC method resolving 15 related substances requires an authenticated Impurity C reference standard for system suitability, retention time marking, and calibration curve preparation [2]. Procurement of the exact dihydrochloride salt ensures accurate peak assignment that cannot be achieved with alternative impurity standards or the parent drug Ranolazine.

Bioequivalence (BA/BE) Studies: Quantitation of CVT-2513 Metabolite in Human Plasma via LC-MS/MS

Generic Ranolazine product developers must demonstrate bioequivalence to the reference listed drug (Ranexa®), which includes pharmacokinetic profiling of Ranolazine and its major circulating metabolites [1]. CVT-2513, the N-desacetamido metabolite corresponding to the free base of CAS 1185293-30-4, requires an authentic reference standard for LC-MS/MS method development, calibration, and quality control sample preparation in human plasma matrices [2]. The structurally distinct nature of CVT-2513 (MW 266.34 Da, formed via N-dealkylation) precludes the use of other Ranolazine-related reference materials.

Metabolite Pharmacology Research: Investigating Structure-Activity Relationships of Ranolazine-Derived Piperazine Ethanol Derivatives

Academic and industrial pharmacology groups studying the structure-activity relationships of Ranolazine metabolites use CAS 1185293-30-4 as a characterized intermediate. In the Yao et al. (2009) study, CVT-2513 was one of only two metabolites (alongside CVT-2738) demonstrating protective activity against isoprenaline-induced myocardial ischemia in mice, while three other metabolites were inactive [1]. This selective activity profile makes CVT-2513 a valuable tool compound for dissecting the pharmacophore requirements of piperazine ethanol-based anti-ischemic agents.

Forced Degradation and Stability Studies: Identifying N-Dealkylation Degradants in Ranolazine Formulations

Stability-indicating methods for Ranolazine drug products must resolve and identify degradation products formed under ICH-prescribed stress conditions (hydrolytic, oxidative, photolytic, thermal). Impurity C (CAS 1185293-30-4), as the N-dealkylated degradant, may form under specific stress conditions and must be distinguished from oxidative degradants such as Di-N-oxide [1]. An authenticated reference standard enables unambiguous identification via retention time matching and LC-MS/MS confirmation, supporting shelf-life specification setting and regulatory submission packages.

Quote Request

Request a Quote for 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.